JAK1 Selectivity Modulation Attributed to the 2-Cyanoethyl Moiety
Class-level evidence from a patent evaluation demonstrates that modifying the 1-substituent of 3-aminopyrazole-4-carboxamides to a 2-cyanoethyl group shifts the selectivity profile from JAK2 towards JAK1 [1]. This class of compounds, which incorporates the core structure of 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide, has achieved up to 433-fold selectivity for JAK1 over JAK2 [1]. This indicates that the 2-cyanoethyl moiety is a key driver of this desirable pharmacological property, differentiating it from 1-alkyl analogs.
| Evidence Dimension | Kinase Selectivity Profile (JAK1 vs. JAK2) |
|---|---|
| Target Compound Data | Up to 433-fold selectivity for JAK1 over JAK2 in a 3-aminopyrazole-4-carboxamide series containing the 2-cyanoethyl moiety. |
| Comparator Or Baseline | 1-alkyl-3-arylaminopyrazole-4-carboxamide derivatives (e.g., methyl, ethyl), which are described as JAK2 selective inhibitors. |
| Quantified Difference | The 2-cyanoethyl modification is associated with a shift from JAK2 selectivity to high JAK1 selectivity (up to 433-fold). |
| Conditions | Biochemical kinase inhibition assays; specific assay details are as reported in patent evaluations WO-2013040863, WO-2013041042, and WO-2013043962. |
Why This Matters
This evidence is critical for scientists designing JAK1-selective chemical probes or therapeutics, as it justifies the selection of a 2-cyanoethylpyrazole building block over other N-alkyl analogs to achieve the desired selectivity profile.
- [1] Norman, P. (2014). Evaluation of WO-2013040863, WO-2013041042 and WO-2013043962. Selective JAK1 inhibitors based on a 3-aminopyrazole-4-carboxamide scaffold. Expert Opinion on Therapeutic Patents, 24(2), 231-237. View Source
